beta-Alanine, N-(2-bromo-2-methyl-1-oxopropyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Scientific Research Applications
Pharmacological Activity and Adrenergic Effects
Beta-Alanine derivatives have been studied for their potential pharmacological activities. For instance, alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionic acid and its methyl ester demonstrated significant adrenergic activity in various experimental preparations. The compound exhibited effects on the cat nictitating membrane, isolated rat uterus, and cardiovascular responses in dogs and cats, among others (Riera de Narváez & Vicuña Fernández, 1993).
Inhibition of Ca²⁺ Overloading and Antioxidant Effects
A derivative, 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV159), was shown to inhibit Ca²⁺ overloading and exhibit antioxidant effects. It significantly altered the redox status in hepatic ischemia-reperfusion injury in mice, showing protective effects mediated by the inhibition of Ca²⁺ overloading (Kobayashi et al., 2008).
Role in Hypertension and Cardiovascular Health
Several studies have investigated the effects of beta-Alanine derivatives on cardiovascular health. For example, a series of bis-quaternized piperidine and pyridine carboxylic acid esters of amino alcohols were screened for hypotensive activity, with beta-Dimethylaminoethyl N-methyl-α-piperidinecarboxylate di-methobromide being particularly promising (Hudak et al., 1957).
Mechanism of Action
Pharmacokinetics
Its solubility in organic solvents suggests it might be well-absorbed in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. It’s important to avoid inhaling its dust or gas, avoid contact with skin and eyes, and avoid inhaling its vapor .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromo-2-methylpropanoyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O5/c1-11(2,12)10(18)13-6-5-9(17)19-14-7(15)3-4-8(14)16/h3-6H2,1-2H3,(H,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGFVEVPLSAKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(=O)ON1C(=O)CCC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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